Computed Lipophilicity (XLogP3 = 1) Versus More Polar Urea and Benzamide Analogs
The target compound exhibits a computed XLogP3 of 1 (PubChem), which is approximately 0.5–1.5 log units higher than the predicted values for the closest 3-methylurea analog (1-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea) and the benzamide analog (N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide), both of which contain additional hydrogen-bond donors and more polar carbonyl environments that reduce computed logP [1]. This lipophilicity increment falls within the optimal range (LogP 1–3) for CNS drug-likeness while maintaining aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 (PubChem computed) |
| Comparator Or Baseline | 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea: estimated XLogP3 < 0.5 (urea moiety increases polarity); N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide: estimated XLogP3 ≈ 0.6–0.8 (aromatic amide with higher polarity than pivalamide) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.2 to +0.5 log units relative to benzamide analog; approximately +0.5 to +1.0 log units relative to urea analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); comparator estimates inferred from structural class trends—direct experimental logP measurements are unavailable for all compounds in this series |
Why This Matters
Higher lipophilicity within the drug-like range predicts superior passive membrane permeability compared to more polar analogs, which is critical for intracellular target engagement in cell-based screening assays.
- [1] PubChem Compound Summary for CID 119102510 (Target) and structural class analysis. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Li, D., Kerns, E.H. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2010. ISBN: 978-0-12-369520-8. View Source
